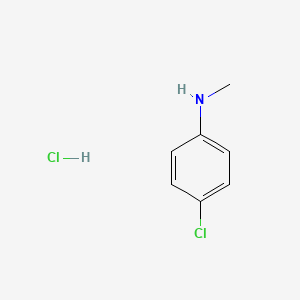

4-Chloro-N-methylaniline hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Chloro-N-methylaniline and its derivatives involves complex biochemical processes and chemical reactions. One study detailed the macromolecular binding and metabolism of 4-chloro-2-methylaniline, a related compound, highlighting enzymatic activity leading to irreversible binding to macromolecules in rat liver and identifying two soluble products through mass spectral analysis and chemical synthesis (Hill, Shih, & Struck, 1979). Another research focused on the hydrochlorination of 4,4'-methylenedianiline to produce its dihydrochloride variant, an important precursor in polyurethane manufacture, emphasizing the reaction’s significance in industrial chemistry (Gibson et al., 2010).

Molecular Structure Analysis

The molecular structure of 4-Chloro-N-methylaniline and related compounds has been extensively studied. Investigations into the vibrational spectra and molecular structure of 2-chloro-4-methylaniline, for example, have provided insights into its structural and spectroscopic data, using various computational methods to compare experimental and theoretical values (Karabacak, Karagöz, & Kurt, 2009).

Chemical Reactions and Properties

Chemical reactions involving 4-Chloro-N-methylaniline hydrochloride are key to understanding its reactivity and potential applications. Studies on N-substituted derivatives of polyaniline have demonstrated how modifications to the polyaniline structure, through processes such as oxidative polymerization, affect its properties and applications (Manohar et al., 1989).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are critical for its handling and use in various chemical processes. Detailed studies on related compounds, like the investigation of hydrochlorination reactions and their impact on solubility and melting temperatures, provide valuable insights into these properties (Gibson et al., 2010).

Applications De Recherche Scientifique

Antioxidant Activity

4-Chloro-N-methylaniline hydrochloride has been studied for its role in the synthesis of novel compounds with significant antioxidant activities. These synthesized compounds show promising results in scavenging oxidative stress conditions, indicating their potential in medical and biochemical applications (Topçu et al., 2021).

Spectroscopic Studies

This chemical has been a subject of vibrational spectroscopy studies. Research in this area involves the investigation of its fundamental modes of vibrational frequencies, which are crucial for understanding its molecular interactions and properties. Such studies are fundamental in materials science and chemistry (Ramalingam & Periandy, 2011).

Environmental Monitoring

In the environmental science field, this compound is used in developing sensors for monitoring environmental contaminants. Specifically, it's utilized in electrochemical sensors for detecting herbicides and their metabolites in natural waters, aiding in environmental protection and pollution control (Rahemi et al., 2015).

Synthetic Chemistry

This compound is also important in synthetic chemistry. It has been used in the synthesis of various chemical structures, such as indoles, which are significant in pharmaceutical research. The methodologies and pathways developed through these syntheses contribute to the broader field of organic chemistry (Gazvoda et al., 2018).

Analytical Method Development

There is research focused on developing analytical methods to detect and quantify this compound and its related compounds in various samples. This is crucial in food safety, environmental monitoring, and forensic science, ensuring accurate detection of chemicals in diverse contexts (Sun Ling-hui, 2012).

Safety and Hazards

The safety information for 4-Chloro-N-methylaniline hydrochloride indicates that it is a hazardous substance . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mécanisme D'action

Target of Action

Anilines and their derivatives are known to interact with various enzymes and proteins in the body, potentially affecting multiple biochemical pathways .

Mode of Action

These metabolites can interact with cellular targets, leading to changes in cellular function .

Biochemical Pathways

Anilines are known to be involved in complex biochemical processes and chemical reactions . For instance, they can undergo enzymatic activity leading to irreversible binding to macromolecules in the liver .

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the urine .

Result of Action

Anilines and their derivatives can cause various cellular changes, potentially leading to toxic effects .

Propriétés

IUPAC Name |

4-chloro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZPHXLDIMSTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604372 | |

| Record name | 4-Chloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30953-65-2 | |

| Record name | 4-Chloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

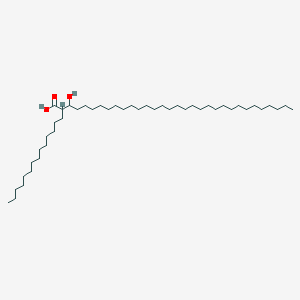

![[(4aS,4bR,8aS,9R,10aR)-2-(3-hydroxy-4-methylphenyl)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1259477.png)

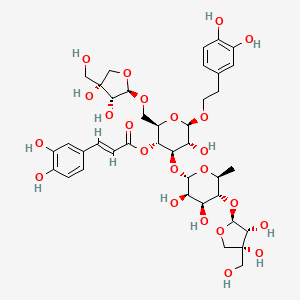

![(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,4S,5S,10S,13R,17R)-17-[(2R,4S)-4-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1259479.png)

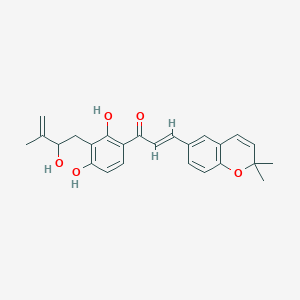

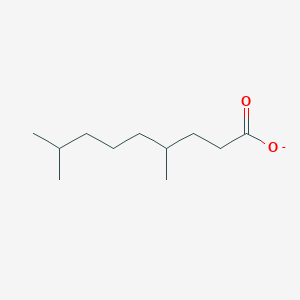

![2-ethoxyethyl (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1259485.png)

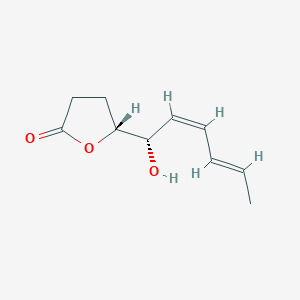

![4,6-dichloro-3-{[(3E)-2-oxo-1-phenylpyrrolidin-3-ylidene]methyl}-1H-indole-2-carboxylate](/img/structure/B1259489.png)